N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
CAS No.: 328936-22-7
Cat. No.: VC21139356
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328936-22-7 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 |
| Standard InChI Key | LJSWLZXNTCQFTC-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 |
Introduction
Chemical Structure and Properties
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide contains a pyrrolizine core structure consisting of a five-membered nitrogen-containing ring fused to a saturated carbon framework. The compound features methyl and phenyl groups attached to a nitrogen atom, alongside a carboxamide functional group that plays a crucial role in its biological activity . This molecular arrangement contributes to its pharmaceutical potential across various therapeutic applications.
The key physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.3 g/mol |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 |
| InChI | InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 |
| InChI Key | LJSWLZXNTCQFTC-UHFFFAOYSA-N |
The structural features of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, particularly its heterocyclic pyrrolizine scaffold and carboxamide moiety, are significant determinants of its pharmacological activity and synthetic utility . The presence of both hydrophilic and hydrophobic regions within the molecule contributes to its binding affinity with various biological targets.
Synthetic Methods and Chemical Reactions
Related Synthetic Methodologies
For similar pyrrolizine-carboxamide derivatives, the literature describes synthetic pathways involving the reaction of acetanilide derivatives with pyrrolidine-based precursors. For instance, 6-amino-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide and related compounds have been synthesized by refluxing appropriate acetanilides with 2-pyrrolidin-2-ylidene-malononitrile in dry acetone with potassium carbonate as a catalyst .
The reaction typically proceeds as follows:
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Formation of acetanilide derivatives from appropriate amines and chloroacetyl chloride
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Reaction of these intermediates with pyrrolidine precursors
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Cyclization to form the pyrrolizine ring system
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Introduction or modification of the carboxamide group
Spectroscopic confirmation of these structures typically involves IR, NMR, and mass spectroscopy techniques, with characteristic peaks confirming the presence of key functional groups .
Biological Activities and Pharmacological Properties
Anti-inflammatory and Analgesic Properties
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is primarily noted for its potential as an anti-inflammatory and analgesic agent . The compound serves as an intermediate in the synthesis of Ketorolac-d5, which is a labeled analogue of Ketorolac, a known prostaglandin biosynthesis inhibitor with established analgesic and anti-inflammatory properties .
The anti-inflammatory activity likely stems from the compound's ability to inhibit prostaglandin synthesis, similar to the mechanism of action observed with Ketorolac. This inhibition reduces the production of inflammatory mediators, thereby attenuating the inflammatory response .
Structure-Activity Relationships
The biological activity of pyrrolizine derivatives appears to be highly dependent on their structural features. Studies on related compounds have revealed several important structure-activity relationships:
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Substitution patterns on the phenyl ring significantly influence anti-proliferative activity
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The presence of electron-withdrawing groups, particularly fluorine atoms, often enhances cytotoxic effects against cancer cell lines
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Ring expansion from pyrrolizine to indolizine typically results in decreased anti-proliferative activity
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The nature of the isoindolinedione moiety (when present) affects biological activity, with fluorinated derivatives showing enhanced potency
These structure-activity relationships provide valuable insights for the rational design of new pyrrolizine derivatives with improved pharmacological profiles.
Pharmaceutical Applications and Significance
Role as a Synthetic Intermediate
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide serves as a key intermediate in the synthesis of Ketorolac-d5, a deuterated analog of Ketorolac . Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for short-term management of moderate to severe pain.
The importance of this compound in pharmaceutical synthesis extends beyond its role in Ketorolac production. The pyrrolizine scaffold is found in numerous bioactive compounds, making derivatives like N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide valuable building blocks in medicinal chemistry.
Historical Development and Research Significance
The development of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide and related compounds can be traced through several key publications. Significant contributions include:
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Rooks et al. (1982) in Agents Actions, volume 12, page 684
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Guzman et al. (1986) in Journal of Medicinal Chemistry, volume 29, page 589
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McQuary et al. (1986) in Clinical Pharmacology & Therapeutics, volume 39, page 89
These studies laid the groundwork for understanding the pharmacological properties and therapeutic potential of pyrrolizine derivatives, including N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide.
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
The characterization of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide and related compounds typically involves multiple spectroscopic techniques. For pyrrolizine derivatives, the following spectroscopic features are commonly observed:
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IR Spectroscopy:
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¹H NMR Spectroscopy:
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¹³C NMR Spectroscopy:
These spectroscopic characteristics provide valuable tools for confirming the structure and purity of synthesized N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide and related compounds.
Future Research Directions
Structural Modifications for Enhanced Activity
Future research might focus on strategic modifications to the N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide structure to enhance its biological activity:
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Introduction of fluorine or other electron-withdrawing groups on the phenyl ring
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Modification of the carboxamide moiety to alter binding affinity
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Investigation of ring-expanded analogues to assess structure-activity relationships
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Development of hybrid molecules incorporating the pyrrolizine scaffold with other pharmacophores
These modifications could potentially lead to new compounds with enhanced efficacy, improved pharmacokinetic properties, or novel biological activities.
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